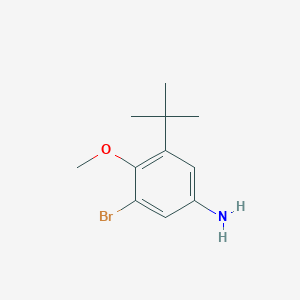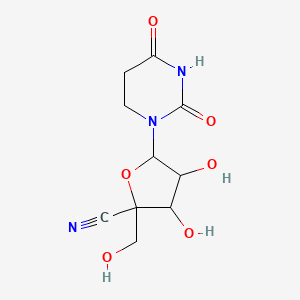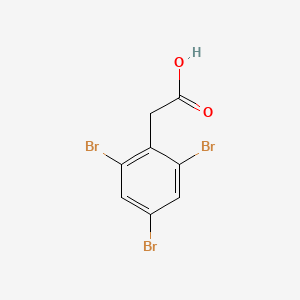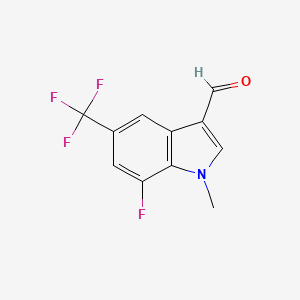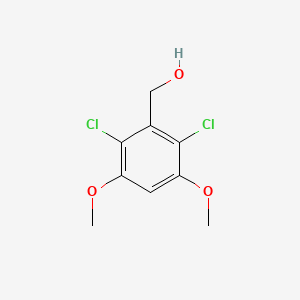
4-(2-tert-Butoxy-2-oxoethyl)phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-L-Phe(4-CH2COOtBu)-OH is a chemical compound used primarily in peptide synthesis and other organic chemistry applications. It is a derivative of phenylalanine, featuring tert-butyl ester protecting groups on the carboxylic acid and amino groups, and a methylene linker between the phenyl ring and the carboxylic acid group . This compound is valuable in the field of synthetic chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-L-Phe(4-CH2COOtBu)-OH typically involves the protection of the phenylalanine amino acid. The process includes:
Protection of the Carboxyl Group: The carboxyl group of phenylalanine is protected using tert-butyl esterification. This is achieved by reacting phenylalanine with tert-butyl alcohol in the presence of an acid catalyst.
Introduction of the Methylene Linker: The phenyl ring is modified by introducing a methylene linker. This step involves the reaction of the phenyl ring with a suitable methylene donor under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of H-L-Phe(4-CH2COOtBu)-OH follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
H-L-Phe(4-CH2COOtBu)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: The methylene linker and tert-butyl ester groups can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
H-L-Phe(4-CH2COOtBu)-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of protein structure and function.
Medicine: It serves as a building block for the development of pharmaceuticals and therapeutic agents.
Industry: H-L-Phe(4-CH2COOtBu)-OH is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which H-L-Phe(4-CH2COOtBu)-OH exerts its effects involves its role as a protected amino acid derivative. The tert-butyl ester groups protect the reactive sites during synthesis, allowing for selective reactions to occur. Once the desired modifications are made, the protecting groups can be removed to yield the final product. The molecular targets and pathways involved depend on the specific application and the nature of the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
H-L-Phe(4-CH2COOH)-OH: Similar structure but without the tert-butyl ester protecting group.
H-L-Phe(4-CH2COOMe)-OH: Features a methyl ester instead of a tert-butyl ester.
H-L-Phe(4-CH2COOEt)-OH: Contains an ethyl ester group.
Uniqueness
H-L-Phe(4-CH2COOtBu)-OH is unique due to its tert-butyl ester protecting groups, which provide enhanced stability and selectivity during synthetic processes. This makes it particularly valuable in complex peptide synthesis and other applications where precise control over reactivity is required.
Properties
CAS No. |
222842-90-2 |
|---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
2-amino-3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-13(17)9-11-6-4-10(5-7-11)8-12(16)14(18)19/h4-7,12H,8-9,16H2,1-3H3,(H,18,19) |
InChI Key |
NGMNYXQCCBKDET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[2-(8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)ethyl]phenyl]acetamide](/img/structure/B12096320.png)

![(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12096349.png)
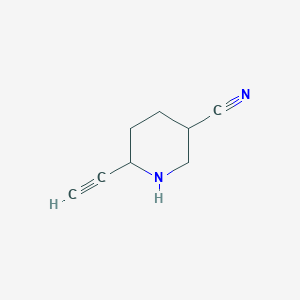
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-[4-[4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12096362.png)
